REACTION_CXSMILES
|
[O:1]=[C:2]([CH3:9])[CH2:3][CH2:4][CH2:5][CH2:6][CH:7]=[O:8]>C1(C)C=CC=CC=1>[OH:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][C:2](=[O:1])[CH3:9]
|
Name
|
|
Quantity
|
12.8 g
|
Type
|
reactant
|
Smiles
|
O=C(CCCCC=O)C
|
Name
|
(ethylenediamine)[1,2-bis(diphenylphosphino)ethane]ruthenium (bispivalate)
|
Quantity
|
9.6 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
76.8 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
under stirring with nitrogen (3 times to 5 bars) and hydrogen (3 times 5 bars)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirring device
|
Type
|
CUSTOM
|
Details
|
Sealed autoclave
|
Type
|
CUSTOM
|
Details
|
was then purged
|
Type
|
TEMPERATURE
|
Details
|
hydrogen pressure was maintained to 50 bars during all
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Name
|
|
Type
|
product
|
Smiles
|
OCCCCCC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |